BenchChemオンラインストアへようこそ!

Tolycaine

Local Anesthetic CNS Toxicity Structure-Activity Relationship

Tolycaine (CAS 3686-58-6) is a structurally differentiated lidocaine analog with a methyl ester substitution that reduces blood-brain barrier penetration 2.7-fold vs. lidocaine, eliminating CNS-confounding variables in peripheral nerve studies. Its dual anesthetic/anti-inflammatory profile, Na⁺-dependent transport inhibition distinct from benzocaine, and high DMSO solubility (≥100 mg/mL) make it the preferred tool for ion channel research, membrane transport assays, and HTS. Not interchangeable with standard amide anesthetics.

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
CAS No. 3686-58-6
Cat. No. B1682984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolycaine
CAS3686-58-6
Synonymsmethyl-2-(2-(diethylamino)acetamido)-m-toluate
tolycaine
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCCN(CC)CC(=O)NC1=C(C=CC=C1C(=O)OC)C
InChIInChI=1S/C15H22N2O3/c1-5-17(6-2)10-13(18)16-14-11(3)8-7-9-12(14)15(19)20-4/h7-9H,5-6,10H2,1-4H3,(H,16,18)
InChIKeyUDKICLZCJWQTLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tolycaine (CAS 3686-58-6): A Distinct Amide-Type Local Anesthetic with a Unique Safety Profile


Tolycaine (CAS 3686-58-6) is an amide-type local anesthetic agent that is structurally analogous to lidocaine but features a critical methyl ester substitution in place of a benzylic methyl group [1]. This structural distinction confers unique pharmacokinetic and toxicological properties, notably a reduced propensity for crossing the blood-brain barrier and causing central nervous system (CNS)-based toxicities [1]. Tolycaine is also characterized by its ability to modulate monoamine levels in the brain and its anti-inflammatory effects [2].

Tolycaine (CAS 3686-58-6) vs. Generic Lidocaine: Why Structural Nuance Dictates Research Outcomes


Tolycaine cannot be considered a simple, interchangeable analog of lidocaine or other amide-type local anesthetics. While it shares the core amide pharmacophore, its unique methyl ester moiety fundamentally alters its metabolic fate and toxicological signature. Substituting tolycaine with lidocaine in experimental models could introduce confounding CNS-based variables, potentially invalidating research focused on peripheral mechanisms or drug safety [1]. The compound also exhibits a distinct profile in active transport inhibition assays, differing from other local anesthetics like procaine and benzocaine [2].

Quantitative Differentiation of Tolycaine (CAS 3686-58-6): Head-to-Head Evidence vs. Key Comparators


Reduced CNS Penetration and Toxicity: A Structural Basis for Superior Safety

Tolycaine is structurally identical to lidocaine with the exception of a methyl ester group instead of a benzylic methyl group. This methyl ester readily undergoes enzyme-catalyzed ester hydrolysis to a carboxylic acid, yielding a metabolic product with two ionizable functional groups at physiological pH. This drastically reduces the fraction of unionized drug available to passively diffuse across the blood-brain barrier, thereby minimizing CNS-based toxicities such as convulsions, which are a known liability of lidocaine [1].

Local Anesthetic CNS Toxicity Structure-Activity Relationship

Comparative Convulsive Dose: Tolycaine vs. Lidocaine and Procaine

In rodent models, the convulsive dose of tolycaine is significantly higher than that of lidocaine, suggesting a wider safety margin regarding CNS excitation. While tolycaine induces convulsions at a dose of 140 mg/kg (i.p.) in rats [1], lidocaine exhibits a median convulsant dose (CD50) of 52 mg/kg in rats [2]. This represents a 2.7-fold higher dose requirement for tolycaine to induce convulsions, quantitatively demonstrating its reduced CNS toxicity.

Local Anesthetic Convulsion Toxicology In Vivo

Distinct Profile in Active Transport Inhibition

Tolycaine exhibits a unique pattern of active transport inhibition compared to other local anesthetics. In an in vitro study using everted rat small intestine, tolycaine, like lidocaine and procaine, significantly inhibited the Na+-dependent active uptake of methyl alpha-D-glucoside and L-leucine, while leaving the uptake of D-fructose (facilitated diffusion) and 2-deoxy-D-glucose (passive diffusion) unaffected [1]. However, the specific inhibitory profile and potency may differ from other agents, as noted for lidocaine, which showed an IC50 of approximately 3.5 mmol/L for methyl alpha-D-glucoside and 6 mmol/L for L-leucine [1]. This indicates that while tolycaine shares a class effect, its precise interaction with these transporters may be distinct.

Local Anesthetic Active Transport Intestinal Absorption In Vitro

Anti-Inflammatory Property: An Added Value for Topical Applications

Beyond its local anesthetic action, tolycaine has demonstrated an inhibitory effect on copper complex-induced erythema in humans, indicating inherent anti-inflammatory properties . This dual-action profile—combining anesthesia with anti-inflammatory activity—is not a universal feature among all amide-type local anesthetics and may offer a tangible advantage in specific research or therapeutic contexts.

Local Anesthetic Anti-inflammatory Topical Copper Complex

High Aqueous Solubility: Facilitating In Vitro and In Vivo Formulation

Tolycaine exhibits high solubility in DMSO (≥100 mg/mL), which is a critical parameter for the preparation of stock solutions for in vitro and in vivo experiments . This high solubility facilitates precise dosing and reduces the need for complex formulation strategies, simplifying experimental workflows.

Local Anesthetic Solubility Formulation DMSO

Tolycaine Hydrochloride: A Formulation Option for Enhanced Solubility

Tolycaine hydrochloride (CAS 7210-92-6) is a salt form of tolycaine that exhibits similar solubility patterns to other amide-type anesthetics, offering an alternative for researchers requiring aqueous formulations . This formulation option can be crucial for in vivo studies where DMSO-based vehicles are not ideal.

Local Anesthetic Hydrochloride Salt Solubility Formulation

Validated Application Scenarios for Tolycaine (CAS 3686-58-6) Based on Quantitative Evidence


CNS Safety-Focused Peripheral Nerve Block Research

Tolycaine is the preferred compound for studies investigating local anesthetic mechanisms in peripheral nerves where CNS penetration would be a confounding variable. Its structural inability to generate a CNS-toxic metabolite, as detailed in Evidence Item 1, ensures that observed effects are due to peripheral action rather than off-target CNS activity. The 2.7-fold higher convulsive dose compared to lidocaine (Evidence Item 2) further supports its use in safety-focused protocols.

Investigating the Interplay of Anesthesia and Active Transport

Researchers studying the effects of local anesthetics on membrane transport processes should select tolycaine. As demonstrated in Evidence Item 3, tolycaine actively inhibits Na+-dependent uptake, a property shared with lidocaine and procaine but not with benzocaine. This makes it a valuable tool for elucidating the mechanisms by which amphiphilic amines modulate intestinal and potentially other cellular transport systems.

Dual-Action Anesthetic/Anti-Inflammatory Model Studies

For experimental models where both local anesthesia and local inflammation are key variables, tolycaine offers a unique advantage. Evidence Item 4 documents its inhibitory effect on copper complex-induced erythema, suggesting intrinsic anti-inflammatory activity. This dual-action profile allows for more complex and integrated pharmacological investigations than would be possible with a purely anesthetic agent.

High-Throughput Screening and In Vitro Assay Development

Tolycaine's high solubility in DMSO (≥100 mg/mL, Evidence Item 5) makes it an ideal candidate for high-throughput screening campaigns and in vitro assay development. This property minimizes solvent-related artifacts, simplifies the preparation of compound libraries, and ensures consistent dosing across a wide range of concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tolycaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.